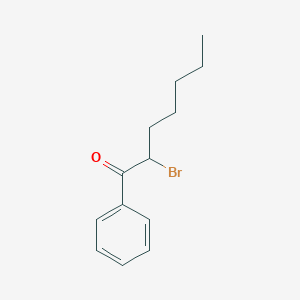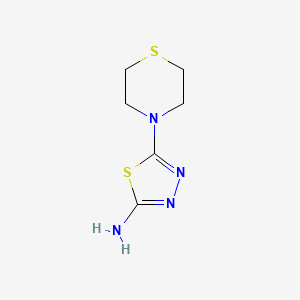![molecular formula C13H14Cl2O B1369963 1-[1-(3,4-Dichlorophenyl)cyclopentyl]ethanone](/img/structure/B1369963.png)
1-[1-(3,4-Dichlorophenyl)cyclopentyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(3,4-Dichlorophenyl)cyclopentyl]ethanone is an organic compound with a molecular formula of C13H14Cl2O It is characterized by the presence of a cyclopentyl ring attached to a 3,4-dichlorophenyl group and an ethanone moiety
Méthodes De Préparation
The synthesis of 1-[1-(3,4-Dichlorophenyl)cyclopentyl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzene and cyclopentanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-[1-(3,4-Dichlorophenyl)cyclopentyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: Halogen substitution reactions can occur on the dichlorophenyl ring, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine.
Applications De Recherche Scientifique
1-[1-(3,4-Dichlorophenyl)cyclopentyl]ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[1-(3,4-Dichlorophenyl)cyclopentyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact pathways involved.
Comparaison Avec Des Composés Similaires
1-[1-(3,4-Dichlorophenyl)cyclopentyl]ethanone can be compared with other similar compounds, such as:
1-[1-(3,4-Dichlorophenyl)cyclopentyl]ethan-1-amine: This compound contains an amine group instead of an ethanone moiety.
1-Cyclopentyl-3-(2,6-dichlorophenyl)urea: This compound features a urea group and has different chemical properties and applications.
1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-one: This compound has a phenyl group attached to the ethanone moiety, leading to different reactivity and applications.
Propriétés
Formule moléculaire |
C13H14Cl2O |
|---|---|
Poids moléculaire |
257.15 g/mol |
Nom IUPAC |
1-[1-(3,4-dichlorophenyl)cyclopentyl]ethanone |
InChI |
InChI=1S/C13H14Cl2O/c1-9(16)13(6-2-3-7-13)10-4-5-11(14)12(15)8-10/h4-5,8H,2-3,6-7H2,1H3 |
Clé InChI |
YNQPKAQOSTXSBN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1(CCCC1)C2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(4-Bromophenyl)methyl]pyrrolidin-3-amine](/img/structure/B1369887.png)







![[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] trifluoromethanesulfonate](/img/structure/B1369901.png)


![1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole](/img/structure/B1369906.png)
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1369909.png)

